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The MET signaling pathway, crucial for cell growth, migration, and survival, is a key therapeutic
target in papillary renal cell carcinoma (PRCC), particularly in subtypes harboring MET
mutations.[1][2] This guide provides a detailed comparison of two MET inhibitors, tivantinib
and crizotinib, in the context of MET-mutant PRCC, summarizing available clinical data,
experimental protocols, and mechanisms of action.

Executive Summary

Clinical evidence supporting the use of tivantinib in MET-mutant papillary renal cell carcinoma
is limited and largely negative. A phase Il trial (SWOG S1107) of tivantinib in an unselected
pRCC population showed no clinical activity.[3][4] In contrast, crizotinib, a multi-targeted
tyrosine kinase inhibitor, has demonstrated some activity in MET-driven cancers, although its
efficacy in a dedicated MET-mutant PRCC cohort compared to tivantinib has not been
established in a head-to-head trial. The SWOG 1500 trial provides comparative data for
crizotinib against other targeted agents in PRCC.[5][6][7] A case report has shown a response
to crizotinib in a patient with MET-mutant PRCC who had progressed on tivantinib.[8][9]

Mechanism of Action

Both tivantinib and crizotinib target the MET receptor tyrosine kinase, but through different
mechanisms.
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Tivantinib is described as a non-ATP-competitive, selective inhibitor of MET.[10][11] It is
thought to stabilize the inactive conformation of the MET kinase, thereby preventing its
phosphorylation and downstream signaling.[11][12] However, some studies suggest its
antitumor activity might not be solely due to MET inhibition.[11]

Crizotinib is an ATP-competitive inhibitor of multiple receptor tyrosine kinases, including ALK,
ROS1, and MET.[13][14][15] By binding to the ATP-binding site of the MET kinase, it blocks
autophosphorylation and subsequent activation of downstream signaling pathways.[14]

MET Signaling Pathway and Drug Intervention

The following diagram illustrates the MET signaling pathway and the points of intervention for
tivantinib and crizotinib.
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Caption: MET signaling pathway and inhibitor action.
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Clinical Trial Data Comparison

Direct comparative data from a head-to-head trial of tivantinib versus crizotinib in MET-mutant
PRCC is not available. The following tables summarize key findings from separate clinical
trials.

vantinib | i | Cell :

) Patient A
Trial Phase . N Key Findings
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Response Rate
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tivantinib
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Crizotinib in Papillary Renal Cell Carcinoma

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1684700?utm_src=pdf-body
https://www.benchchem.com/product/b1684700?utm_src=pdf-body
https://grandroundsinurology.com/parallel-randomized-phase-ii-evaluation-tivantinib-arq197-tivantinib-combination-erlotinib-papillary-renal-cell-carcinoma-swog-s1107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6179121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5500309/
https://pubmed.ncbi.nlm.nih.gov/25457019/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENCHE

Trial

Phase

Patient
Population

Key Findings

SWOG 1500[5]
[61[7]

Metastatic PRCC

28 (crizotinib

arm)

Median
Progression-Free
Survival (PFS):
Did not improve
PFS relative to
sunitinib.
Adverse Events:
Grade 3 or 4
adverse events
occurred in 37%
of patients. Note:
Enrollment in the
crizotinib arm
was halted due

to futility.

Case Report[3]
[9]

N/A

MET H1094L-
mutant PRCC
(post-tivantinib

progression)

Partial response
to crizotinib with
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Experimental Protocols
SWOG S1107 (Tivantinib)

o Study Design: A randomized, multicenter, parallel two-stage phase Il trial.[3][4]

» Patient Population: Patients with advanced papillary renal cell carcinoma with 0-1 prior
systemic therapy.[3][4]

e Intervention:
o Arm 1: Tivantinib 360 mg orally twice daily.[3][4]

o Arm 2: Tivantinib 360 mg orally twice daily plus erlotinib 150 mg daily.[3][4]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8687736/
https://pubmed.ncbi.nlm.nih.gov/33592176/
https://www.researchgate.net/publication/349317945_A_comparison_of_sunitinib_with_cabozantinib_crizotinib_and_savolitinib_for_treatment_of_advanced_papillary_renal_cell_carcinoma_a_randomised_open-label_phase_2_trial
https://pmc.ncbi.nlm.nih.gov/articles/PMC5500309/
https://pubmed.ncbi.nlm.nih.gov/25457019/
https://www.benchchem.com/product/b1684700?utm_src=pdf-body
https://grandroundsinurology.com/parallel-randomized-phase-ii-evaluation-tivantinib-arq197-tivantinib-combination-erlotinib-papillary-renal-cell-carcinoma-swog-s1107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6179121/
https://grandroundsinurology.com/parallel-randomized-phase-ii-evaluation-tivantinib-arq197-tivantinib-combination-erlotinib-papillary-renal-cell-carcinoma-swog-s1107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6179121/
https://www.benchchem.com/product/b1684700?utm_src=pdf-body
https://grandroundsinurology.com/parallel-randomized-phase-ii-evaluation-tivantinib-arq197-tivantinib-combination-erlotinib-papillary-renal-cell-carcinoma-swog-s1107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6179121/
https://www.benchchem.com/product/b1684700?utm_src=pdf-body
https://grandroundsinurology.com/parallel-randomized-phase-ii-evaluation-tivantinib-arq197-tivantinib-combination-erlotinib-papillary-renal-cell-carcinoma-swog-s1107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6179121/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Primary Endpoint: Response Rate (RR) based on RECIST criteria.[4]

o Biomarker Analysis: Tumor tissue was intended for MET and EGFR expression analysis.[4]

SWOG 1500 (Crizotinib)

» Study Design: A randomized, open-label, phase Il trial comparing sunitinib to cabozantinib,
crizotinib, and savolitinib.[5][6]

« Patient Population: Patients with metastatic papillary renal cell carcinoma who had received
up to one previous therapy (excluding VEGF- and MET-directed agents).[6]

« Intervention (Crizotinib arm): Crizotinib 250 mg orally twice daily.[7]

e Primary Endpoint: Progression-Free Survival (PFS).[7]

Experimental Workflow for Patient Treatment and
Analysis

The following diagram outlines a typical workflow for patient selection and analysis in trials
targeting MET-mutant PRCC.
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Caption: Patient selection and analysis workflow.
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Conclusion

Based on the available evidence, tivantinib has not demonstrated efficacy in papillary renal
cell carcinoma. While crizotinib also did not show a significant benefit over standard therapy in
a broader PRCC population in the SWOG 1500 trial, the case report of a response in a MET-
mutant patient post-tivantinib suggests that ATP-competitive MET inhibitors like crizotinib may
hold more promise for this specific, molecularly defined subgroup.[8] Future clinical trials in
MET-mutant PRCC should focus on patient selection based on specific MET alterations and
may need to consider more potent and selective MET inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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